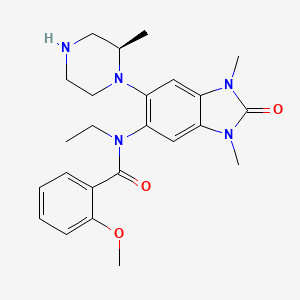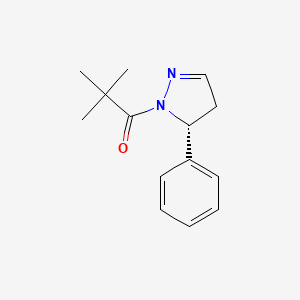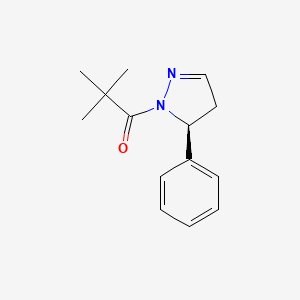
Hexasodium phytate
Übersicht
Beschreibung
Hexasodiumphytat, auch bekannt als myo-Inositol-Hexakisphosphat-Hexasodiumsalz, ist ein Natriumsalz der Phytinsäure. Phytinsäure ist eine natürlich vorkommende Verbindung, die in Pflanzensamen, Getreide und Hülsenfrüchten vorkommt. Hexasodiumphytat ist bekannt für seine starken Chelatbildungseigenschaften, die es ihm ermöglichen, sich an mehrwertige Metallionen wie Calcium, Eisen und Zink zu binden. Diese Verbindung wird aufgrund ihrer antioxidativen, anticancerogenen und neuroprotektiven Eigenschaften in verschiedenen Branchen eingesetzt, darunter Kosmetik, Lebensmittel und Pharmazeutika .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Hexasodiumphytat kann durch Neutralisieren von Phytinsäure mit Natriumhydroxid synthetisiert werden. Die Reaktion beinhaltet typischerweise das Lösen von Phytinsäure in Wasser und das schrittweise Hinzufügen von Natriumhydroxid, bis der pH-Wert einen neutralen Wert erreicht. Die resultierende Lösung wird dann zur Gewinnung von Hexasodiumphytat in fester Form eingedampft .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Hexasodiumphytat durch Extraktion von Phytinsäure aus pflanzlichen Quellen wie Mais, Reiskleie oder Sojabohnen hergestellt. Die extrahierte Phytinsäure wird dann gereinigt und mit Natriumhydroxid neutralisiert, um Hexasodiumphytat zu erzeugen. Dieser Prozess umfasst mehrere Schritte, darunter Extraktion, Reinigung, Neutralisation und Trocknung .
Wissenschaftliche Forschungsanwendungen
Hexasodium phytate has a wide range of scientific research applications, including:
Chemistry:
Chelating Agent: Used to remove metal ions from solutions and prevent metal-catalyzed oxidation reactions.
Biology:
Antioxidant: Protects cells from oxidative damage by scavenging free radicals.
Neuroprotective Agent: Reduces inflammation and induces autophagy, providing protection against neurodegenerative diseases.
Medicine:
Anticancer Agent: Inhibits cancer cell proliferation and induces differentiation, leading to the reversion of malignant cells to a normal phenotype.
Vascular Calcification Inhibitor: Used in the treatment of cardiovascular calcification and calciphylaxis in patients with chronic kidney disease.
Industry:
Wirkmechanismus
Target of Action
Hexasodium phytate, also known as SNF472 , primarily targets calcium and phosphate crystals in the body . These crystals are key components of vascular calcification, a common complication in patients with chronic kidney disease (CKD) and strongly associated with an increased risk of cardiovascular events and all-cause mortality .
Mode of Action
This compound acts by directly inhibiting the formation of calcium and phosphate crystals . It does this by selectively binding to hydroxyapatite crystals, a form of calcium-phosphate crystallization . This selective binding results in minimal chelation of free calcium and no deleterious effects on bone mineralization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of vascular calcification. This pathological condition involves the deposition of calcium and phosphate crystals, predominantly in the form of hydroxyapatite, in the vessel wall . By inhibiting the formation of these crystals, this compound can effectively block the production and deposition of ectopic calcium .
Pharmacokinetics
It is known that the compound is administered intravenously . In a study, it was found that this compound has exposure-dependent effects on hydroxyapatite crystallization and progression of cardiovascular calcification . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The primary result of this compound’s action is the inhibition of vascular calcification . This is achieved by blocking the formation of calcium and phosphate crystals, thereby preventing their deposition in the vessel wall . The efficacy and safety of this compound in inhibiting vascular calcification have been confirmed in clinical studies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically administered to patients undergoing hemodialysis , suggesting that the dialysis environment could potentially impact its efficacy.
Zukünftige Richtungen
Hexasodium phytate is currently being developed for the treatment of calciphylaxis and cardiovascular calcification in hemodialysis patients . It is in active development as a novel experimental drug for the treatment of arterial calcification in end-stage renal disease (ESRD) patients undergoing hemodialysis .
Biochemische Analyse
Biochemical Properties
Hexasodium phytate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It has been shown to have striking anticancer effects, both preventive and therapeutic . It reduces cell proliferation and increases differentiation of malignant cells, often resulting in reversion to the normal phenotype .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to provide complete protection against amyloid precursor protein-C-terminal fragment-induced cytotoxicity by attenuating levels of increased intracellular calcium, hydrogen peroxide, superoxide, Aβ oligomers, and moderately upregulated the expression of autophagy (beclin-1) protein .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits calcium-phosphate crystallization by binding to hydroxyapatite crystals selectively, with minimal chelation of free calcium .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to have a more-than-proportional increase in concentration, without accumulation, with a maximum concentration ratio of approximately 3 for the doses administered .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher this compound exposure correlated with larger inhibition of hydroxyapatite crystallization and reduction in coronary artery calcification progression .
Metabolic Pathways
This compound is involved in important intracellular biochemical pathways . It interacts with various enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound is being developed as an intravenous formulation for clinical use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexasodium phytate can be synthesized by neutralizing phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: In industrial settings, this compound is produced by extracting phytic acid from plant sources such as corn, rice bran, or soybeans. The extracted phytic acid is then purified and neutralized with sodium hydroxide to produce this compound. This process involves several steps, including extraction, purification, neutralization, and drying .
Analyse Chemischer Reaktionen
Reaktionstypen: Hexasodiumphytat unterliegt verschiedenen chemischen Reaktionen, darunter Chelatbildung, Hydrolyse und Komplexbildung. Seine starke Chelatbildungsfähigkeit ermöglicht die Bildung stabiler Komplexe mit Metallionen, die in verschiedenen Anwendungen genutzt werden können .
Häufige Reagenzien und Bedingungen:
Chelatbildung: Hexasodiumphytat reagiert unter neutralen bis leicht sauren Bedingungen mit Metallionen wie Calcium, Eisen und Zink unter Bildung stabiler Chelate.
Hydrolyse: Unter sauren Bedingungen kann Hexasodiumphytat hydrolysieren, um Phytinsäure und Natriumionen freizusetzen.
Komplexbildung: Hexasodiumphytat kann Komplexe mit Proteinen und anderen Biomolekülen bilden und so deren Stabilität und Bioverfügbarkeit verbessern.
Hauptprodukte, die gebildet werden:
Metallphytatkomplexe: Diese Komplexe werden gebildet, wenn Hexasodiumphytat mit Metallionen reagiert.
Phytinsäure: Hydrolyse von Hexasodiumphytat unter sauren Bedingungen setzt Phytinsäure frei.
4. Wissenschaftliche Forschungsanwendungen
Hexasodiumphytat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie:
Chelatbildner: Wird verwendet, um Metallionen aus Lösungen zu entfernen und metallkatalysierte Oxidationsreaktionen zu verhindern.
Biologie:
Antioxidans: Schützt Zellen vor oxidativem Schaden durch das Abfangen von freien Radikalen.
Neuroprotektives Mittel: Reduziert Entzündungen und induziert Autophagie, wodurch Schutz vor neurodegenerativen Erkrankungen geboten wird.
Medizin:
Anticancer-Mittel: Hemmt die Proliferation von Krebszellen und induziert Differenzierung, was zur Umkehr von malignen Zellen zu einem normalen Phänotyp führt.
Hemmer der Gefäßverkalkung: Wird zur Behandlung von Gefäßverkalkung und Calciphylaxie bei Patienten mit chronischer Nierenerkrankung eingesetzt.
Industrie:
Kosmetik: Wird als Chelatbildner in Seifen, Shampoos und anderen Körperpflegeprodukten verwendet.
Lebensmittelzusatzstoff: Steigert den Nährwert von Lebensmitteln, indem die Bioverfügbarkeit essentieller Mineralstoffe erhöht wird.
5. Wirkmechanismus
Hexasodiumphytat übt seine Wirkungen über verschiedene Mechanismen aus:
Chelatbildung: Hexasodiumphytat bindet an Metallionen und bildet stabile Komplexe, die die Ionen daran hindern, an schädlichen Reaktionen teilzunehmen. Dieser Chelatbildungsprozess ist entscheidend, um oxidativen Schaden zu verhindern und die Bioverfügbarkeit toxischer Metalle zu reduzieren .
Hemmung der Hydroxyapatitbildung: Hexasodiumphytat hemmt die Bildung von Hydroxyapatitkristallen, die für die Gefäßverkalkung verantwortlich sind. Durch Blockieren der Nukleation und Aggregation dieser Kristalle reduziert Hexasodiumphytat die Produktion und Ablagerung von ektopem Calcium .
Antioxidative Aktivität: Hexasodiumphytat fängt freie Radikale ab und reduziert oxidativen Stress, wodurch Zellen vor Schäden geschützt werden .
Neuroprotektion: Hexasodiumphytat induziert Autophagie und reduziert Entzündungen, wodurch Schutz vor neurodegenerativen Erkrankungen geboten wird .
Vergleich Mit ähnlichen Verbindungen
Hexasodiumphytat ist aufgrund seiner starken Chelatbildungseigenschaften und seiner breiten Palette von Anwendungen einzigartig. Ähnliche Verbindungen umfassen:
Phytinsäure: Die Stammverbindung von Hexasodiumphytat, bekannt für ihre chelatbildenden und antioxidativen Eigenschaften.
Inositol-Hexakisphosphat: Ein weiteres Salz der Phytinsäure mit ähnlichen Chelatbildungseigenschaften.
Natriumphytat: Ein Natriumsalz der Phytinsäure mit ähnlichen Anwendungen in der Lebensmittel- und Kosmetikindustrie.
Verglichen mit diesen Verbindungen ist Hexasodiumphytat effektiver bei der Hemmung der Hydroxyapatitbildung und der Bereitstellung neuroprotektiver Wirkungen .
Eigenschaften
IUPAC Name |
hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.6Na/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+1/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZIAGCFFSRULK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na6O24P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001021738 | |
| Record name | Hexasodium phytate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
791.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34367-89-0 | |
| Record name | Hexasodium phytate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexasodium phytate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001021738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXASODIUM PHYTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBX50UG81V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




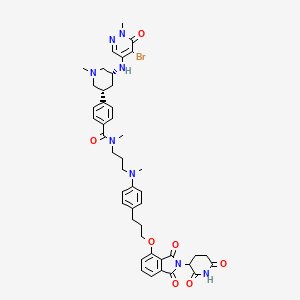

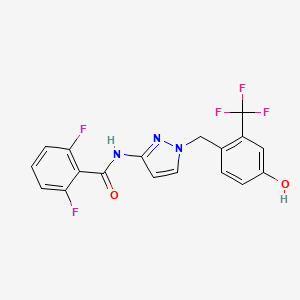
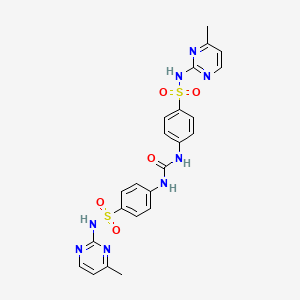

![N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride](/img/structure/B607872.png)
